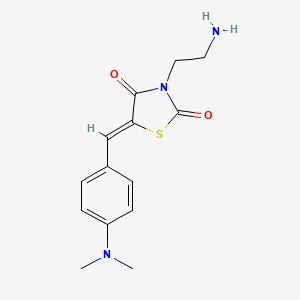

3-(2-Aminoethyl)-5-(4-(dimethylamino)benzylidene)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du L-136662 implique généralement la condensation de la 2-aminoéthylamine avec le 4-(diméthylamino)benzaldéhyde en présence d'un catalyseur approprié. La réaction se déroule par la formation d'un intermédiaire imine, qui subit ensuite une cyclisation pour former le cycle thiazolidine. Les conditions réactionnelles comprennent souvent des températures douces et l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter la réaction .

Méthodes de production industrielle : Dans un contexte industriel, la production du L-136662 peut être mise à l'échelle à l'aide de réacteurs à flux continu pour assurer une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres réactionnels, tels que la température, la pression et les concentrations de réactifs, optimisant ainsi le processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions : Le L-136662 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones correspondants.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne la formation de dérivés thiazolidine réduits.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des conditions anhydres.

Substitution : Amines, thiols ; les réactions nécessitent souvent la présence d'une base pour faciliter l'attaque nucléophile.

Principaux produits formés :

Oxydation : Sulfoxydes, sulfones.

Réduction : Dérivés thiazolidine réduits.

Substitution : Dérivés benzylidène substitués.

4. Applications de la recherche scientifique

Le L-136662 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Étudié pour son potentiel en tant que sonde biochimique afin d'étudier les mécanismes enzymatiques et les interactions protéiques.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer et les maladies neurodégénératives en raison de sa capacité à moduler des voies biologiques spécifiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du L-136662 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs des enzymes, inhibant ainsi leur activité et modulant ainsi les voies biochimiques. Dans le contexte de la recherche sur le cancer, il a été démontré que le L-136662 interférait avec les voies de signalisation cellulaire, ce qui conduit à l'inhibition de la prolifération des cellules tumorales et à l'induction de l'apoptose .

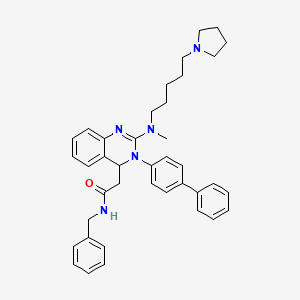

Composés similaires :

- 3-(2-aminoéthyl)-5-(4-méthylbenzylidène)-1,3-thiazolidine-2,4-dione

- 3-(2-aminoéthyl)-5-(4-méthoxybenzylidène)-1,3-thiazolidine-2,4-dione

- 3-(2-aminoéthyl)-5-(4-chlorobenzylidène)-1,3-thiazolidine-2,4-dione

Comparaison : Le L-136662 est unique en raison de la présence du groupe diméthylamino sur la partie benzylidène, ce qui lui confère des propriétés électroniques et stériques distinctes. Cette particularité permet au L-136662 de présenter une réactivité et une activité biologique différentes par rapport à ses analogues. Par exemple, le groupe diméthylamino peut améliorer la capacité du composé à interagir avec des cibles biologiques, ce qui en fait un inhibiteur plus puissant d'enzymes et de récepteurs spécifiques .

Applications De Recherche Scientifique

L-136662 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.

Industry: Utilized in the development of novel materials and as a catalyst in industrial chemical processes.

Mécanisme D'action

The mechanism of action of L-136662 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of cancer research, L-136662 has been shown to interfere with cell signaling pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis .

Comparaison Avec Des Composés Similaires

- 3-(2-aminoethyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione

- 3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

- 3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Comparison: L-136662 is unique due to the presence of the dimethylamino group on the benzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness allows L-136662 to exhibit different reactivity and biological activity compared to its analogs. For instance, the dimethylamino group can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor of specific enzymes and receptors .

Propriétés

Formule moléculaire |

C14H17N3O2S |

|---|---|

Poids moléculaire |

291.37 g/mol |

Nom IUPAC |

(5Z)-3-(2-aminoethyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C14H17N3O2S/c1-16(2)11-5-3-10(4-6-11)9-12-13(18)17(8-7-15)14(19)20-12/h3-6,9H,7-8,15H2,1-2H3/b12-9- |

Clé InChI |

BOQIVKJIDMTNLR-XFXZXTDPSA-N |

SMILES isomérique |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN |

SMILES canonique |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)

![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)

![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)

![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)

![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)

![Pyrazolo[1,5-a]pyrimidine 4e](/img/structure/B10850027.png)

![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)

![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)